3,4-Dichloro-7-methylquinoline
Description
3,4-Dichloro-7-methylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 3 and 4 of the quinoline ring and a methyl group at position 7. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity. For example, 4,7-dichloroquinoline is a key intermediate in antimalarial drugs like chloroquine , and methyl-substituted quinolines are utilized as intermediates in specialty chemical synthesis .
Properties
CAS No. |
1204811-72-2 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.073 |
IUPAC Name |
3,4-dichloro-7-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |
InChI Key |
NOSWJAGPDCJCCD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Cl)Cl |
Synonyms |
3,4-Dichloro-7-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Reactivity: Chlorine at position 4 (as in 4,7-dichloroquinoline) enhances electrophilic substitution reactivity, making it a precursor for antimalarials .
- Synthesis Routes: 4,7-Dichloroquinoline is synthesized via cyclization of 3-chloroaniline derivatives followed by POCl₃ treatment . 3,7-Dichloro-8-methylquinoline is produced by chlorination of 7-chloro-8-methylquinoline using Cl₂ gas .
Halogen-Substituted Quinolines
Beyond chlorine, other halogens (fluoro, bromo, iodo) and functional groups (nitro, trifluoromethyl) alter electronic properties and bioactivity:
Comparison :
- Electron-Withdrawing Effects : Chlorine and fluorine increase electron withdrawal, stabilizing intermediates in cross-coupling reactions (e.g., Pd-catalyzed reactions in ).
- Biological Activity: Dichloro derivatives (e.g., 5,7-dichloroquinoline) show higher antimalarial potency than mono-chloro analogs due to increased binding affinity .
Methoxy- and Hydroxy-Substituted Quinolines
Methoxy and hydroxy groups influence solubility and hydrogen-bonding capacity:
Key Insight: Methoxy groups (e.g., in 4-Chloro-5,7-dimethoxyquinoline) improve aqueous solubility compared to methyl or chloro substituents, making them favorable for drug formulations .
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